molecular formula C14H16N2O3S B4430356 2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4430356
M. Wt: 292.36 g/mol
InChI Key: VEFCHTPDMYEUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as MTPP, is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of the mitochondrial complex I, which plays a crucial role in the electron transport chain in the mitochondria. MTTP has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

MTTP selectively inhibits mitochondrial complex I, which is a key component of the electron transport chain in the mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce cell death.
Biochemical and Physiological Effects:
MTTP has been shown to induce cell death in various cell types, including cancer cells and neurons. It has also been shown to induce apoptosis and autophagy, which are two important cellular processes involved in cell death and survival.

Advantages and Limitations for Lab Experiments

One advantage of using MTTP in lab experiments is its selective inhibition of mitochondrial complex I, which allows for the specific study of the effects of complex I inhibition on cellular processes. However, one limitation of using MTTP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MTTP. One potential application is in the development of new cancer therapies, as MTTP has been shown to induce cell death in cancer cells. Another potential application is in the study of neurodegenerative diseases, as mitochondrial dysfunction has been implicated in the pathogenesis of these diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of MTTP and its potential applications in drug discovery.

Scientific Research Applications

MTTP has been widely used in scientific research for its ability to selectively inhibit mitochondrial complex I. This has led to its potential applications in various fields, including neuroscience, cancer research, and drug discovery.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-8-15-14(20-9)16-13(17)10(2)19-12-6-4-11(18-3)5-7-12/h4-8,10H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFCHTPDMYEUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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